molecular formula C24H24ClFN2O3S B10934793 1-[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one

1-[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one

Cat. No.: B10934793
M. Wt: 475.0 g/mol
InChI Key: IDMSRRIDGGNOII-UHFFFAOYSA-N
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Description

1-[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-chloro-4-fluorobenzyl group and a naphthalen-2-ylsulfonyl group, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperazine to form 1-(2-chloro-4-fluorobenzyl)piperazine. This intermediate is then reacted with 3-(naphthalen-2-ylsulfonyl)propan-1-one under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to reduce the sulfonyl group to a sulfide.

    Substitution: The chloro and fluoro groups on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-4-fluorobenzyl)piperazine: A related compound with similar structural features but lacking the naphthalen-2-ylsulfonyl group.

    4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone: Another compound with a piperazine ring and fluorobenzyl group, but with different substituents.

Uniqueness

1-[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one is unique due to the presence of both the 2-chloro-4-fluorobenzyl and naphthalen-2-ylsulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C24H24ClFN2O3S

Molecular Weight

475.0 g/mol

IUPAC Name

1-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-3-naphthalen-2-ylsulfonylpropan-1-one

InChI

InChI=1S/C24H24ClFN2O3S/c25-23-16-21(26)7-5-20(23)17-27-10-12-28(13-11-27)24(29)9-14-32(30,31)22-8-6-18-3-1-2-4-19(18)15-22/h1-8,15-16H,9-14,17H2

InChI Key

IDMSRRIDGGNOII-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)C(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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